molecular formula C21H18ClN3 B14774747 N-((5-Chloro-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)naphthalen-1-amine

N-((5-Chloro-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)naphthalen-1-amine

Cat. No.: B14774747
M. Wt: 347.8 g/mol
InChI Key: UUFSBWKQZMWGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-Chloro-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)naphthalen-1-amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Chloro-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)naphthalen-1-amine typically involves multiple steps. One common method includes the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with naphthalen-1-amine under specific conditions . The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((5-Chloro-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-Chloro-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)naphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Chloro-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)naphthalen-1-amine stands out due to its unique combination of a pyrazole ring and a naphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18ClN3

Molecular Weight

347.8 g/mol

IUPAC Name

N-[(3-chloro-5-methyl-1H-pyrazol-4-yl)-phenylmethyl]naphthalen-1-amine

InChI

InChI=1S/C21H18ClN3/c1-14-19(21(22)25-24-14)20(16-9-3-2-4-10-16)23-18-13-7-11-15-8-5-6-12-17(15)18/h2-13,20,23H,1H3,(H,24,25)

InChI Key

UUFSBWKQZMWGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)Cl)C(C2=CC=CC=C2)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.